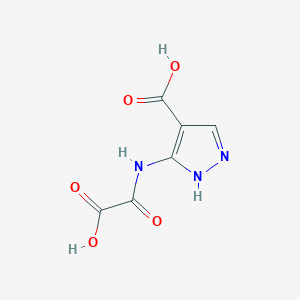
2-Methyl-3-isopropylcyclopentanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3-isopropylcyclopentanone is an organic compound with the molecular formula C10H18O It is a substituted cyclopentanone, characterized by the presence of a methyl group at the second position and an isopropyl group at the third position on the cyclopentane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-isopropylcyclopentanone can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with isopropyl bromide in the presence of a strong base such as sodium hydride. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps such as distillation and recrystallization to purify the final product.
化学反应分析
Types of Reactions: 2-Methyl-3-isopropylcyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically at the alpha position relative to the carbonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated cyclopentanones.
科学研究应用
2-Methyl-3-isopropylcyclopentanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances and flavoring agents due to its unique odor profile.
作用机制
The mechanism of action of 2-Methyl-3-isopropylcyclopentanone involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes involved in oxidation-reduction reactions. The compound’s effects are mediated through its ability to undergo chemical transformations, which can influence metabolic pathways and cellular processes.
相似化合物的比较
3-Methylcyclopentanone: Similar in structure but lacks the isopropyl group.
Cyclopentanone: The parent compound without any substituents.
3-Isopropylcyclopentene: Contains an isopropyl group but differs in the presence of a double bond.
Uniqueness: 2-Methyl-3-isopropylcyclopentanone is unique due to the specific positioning of its methyl and isopropyl groups, which confer distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
属性
CAS 编号 |
54549-81-4 |
|---|---|
分子式 |
C9H16O |
分子量 |
140.22 g/mol |
IUPAC 名称 |
2-methyl-3-propan-2-ylcyclopentan-1-one |
InChI |
InChI=1S/C9H16O/c1-6(2)8-4-5-9(10)7(8)3/h6-8H,4-5H2,1-3H3 |
InChI 键 |
VWBCFESGRRREEF-UHFFFAOYSA-N |
规范 SMILES |
CC1C(CCC1=O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13959612.png)
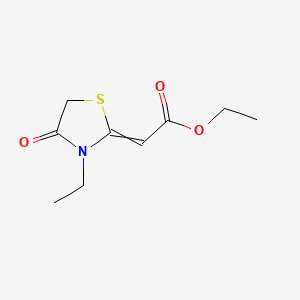

![2-Azabicyclo[3.3.1]nonan-7-one](/img/structure/B13959623.png)
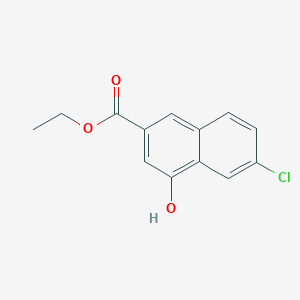
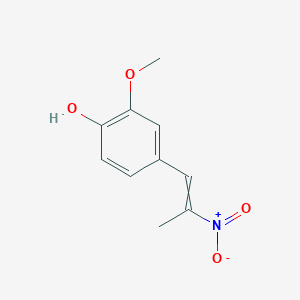
![Benzyl 7-(chloromethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13959644.png)
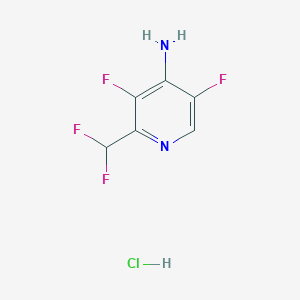
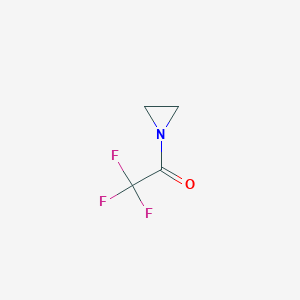
![Tert-butyl 2-amino-2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate](/img/structure/B13959667.png)
